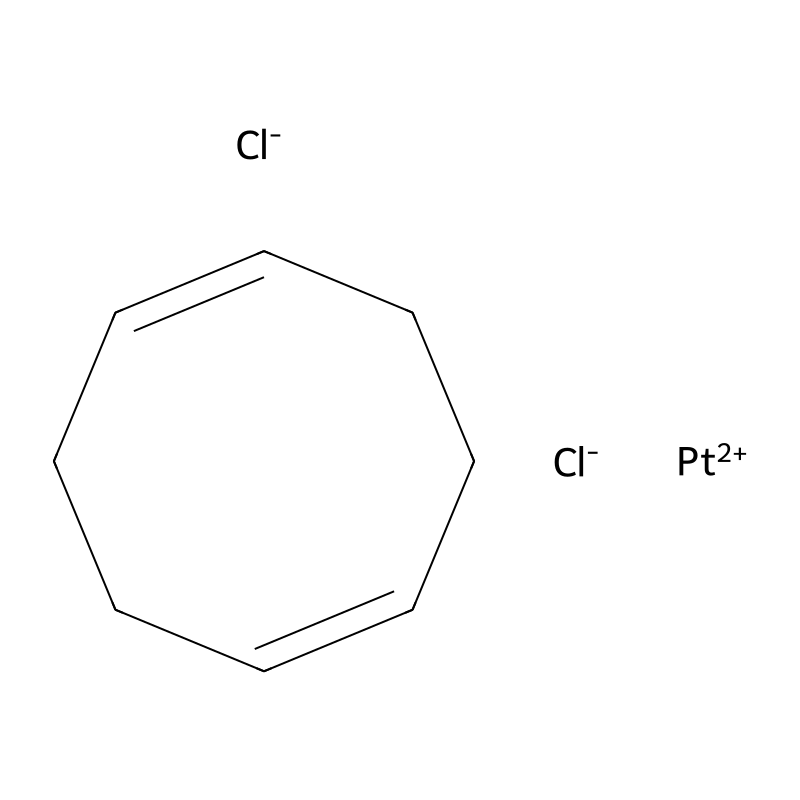

Dichloro(1,5-cyclooctadiene)platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dichloro(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the formula . This compound features a square planar geometry, typical of platinum(II) complexes, and is characterized by its colorless solid appearance. It serves as a precursor for various platinum compounds through ligand substitution reactions involving the 1,5-cyclooctadiene ligand and chloride ions .

Pt(cod)Cl2 itself doesn't have a well-defined mechanism of action in biological systems. However, the platinum complexes derived from Pt(cod)Cl2 can exhibit various mechanisms depending on the nature of the substituted ligands. Some platinum-based drugs, for example, work by binding to DNA and interfering with its replication, leading to cell death in cancer cells [].

- Ligand Exchange: The compound can undergo ligand substitution, where the 1,5-cyclooctadiene or chloride ligands are replaced by other ligands, leading to the formation of different platinum complexes. For example:

- Reactions with Diazomethane: It reacts with excess diazomethane to form bis(halomethyl) complexes, which are stable under air conditions .

- Insertion Reactions: The compound can also react with dimethyl diazomethylphosphonate, resulting in products formed via the insertion of the phosphonate into the platinum complex .

Dichloro(1,5-cyclooctadiene)platinum(II) can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting potassium tetrachloroplatinate with 1,5-cyclooctadiene in a solvent mixture of n-propyl alcohol and water. The reaction conditions typically include:

- Temperature: Approximately 50°C

- Time: 4 hours

- Phase Transfer Catalyst: Polyethylene glycol (PEG-400)

- Alternative Methods: Other methods may involve more complex reaction conditions or different solvents but generally follow similar ligand exchange principles to achieve the same product.

Dichloro(1,5-cyclooctadiene)platinum(II) has various applications across multiple fields:

- Catalysis: It is utilized as a catalyst in organic synthesis and homogeneous catalysis due to its ability to facilitate reactions involving silicon and hydrogen .

- Anticancer Research: As a precursor for potential anticancer agents, it is studied for its effectiveness in treating tumors.

- Material Science: The compound finds applications in the development of materials for electronics and coatings due to its unique properties .

Research on interaction studies involving dichloro(1,5-cyclooctadiene)platinum(II) focuses on its reactivity with various ligands and substrates. These studies help elucidate its potential biological effects and catalytic capabilities. Understanding these interactions can lead to advancements in both pharmaceutical applications and industrial catalysis.

Dichloro(1,5-cyclooctadiene)platinum(II) shares similarities with several other platinum complexes. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cisplatin | Well-known anticancer drug; uses ammine ligands | |

| Transplatin | Geometric isomer of cisplatin; different biological activity | |

| Dichloro(norbornadiene)platinum(II) | Similar structure but different ligand; used in organic synthesis | |

| Dichloro(1,3-butadiene)platinum(II) | Uses 1,3-butadiene as a ligand; distinct reactivity profile |

Dichloro(1,5-cyclooctadiene)platinum(II)'s uniqueness lies in its specific ligand environment and potential applications in catalysis and medicinal chemistry that differentiate it from these other compounds .

Direct Synthesis from Potassium Tetrachloroplatinate

The most extensively documented and commercially viable synthetic approach for dichloro(1,5-cyclooctadiene)platinum(II) involves the direct reaction between potassium tetrachloroplatinate(II) and 1,5-cyclooctadiene. This methodology represents the foundation of industrial production processes and has been refined through extensive optimization studies [6] [7].

Standard Reaction Protocol

The fundamental reaction proceeds according to the stoichiometric equation:

K₂PtCl₄ + C₈H₁₂ → PtCl₂C₈H₁₂ + 2KCl [2]

This transformation involves the displacement of two chloride ligands from the tetrachloroplatinate anion by the bidentate 1,5-cyclooctadiene ligand, resulting in the formation of the desired neutral platinum(II) complex along with potassium chloride as a byproduct [8].

Optimized Synthesis Conditions

Recent patent literature has documented highly optimized conditions that consistently achieve yields exceeding 90% [6]. The optimal synthesis protocol employs a carefully controlled stoichiometric ratio of potassium tetrachloroplatinate to 1,5-cyclooctadiene of 1:6.4, which provides sufficient excess of the organic ligand to drive the reaction to completion while minimizing waste [6] [7]. The reaction is conducted in a mixed solvent system comprising n-propanol and deionized water in a volume ratio of 1:0.1, which facilitates both dissolution of the inorganic platinum precursor and efficient coordination of the organic ligand [6].

Temperature control emerges as a critical parameter, with optimal conditions maintained at 50-55°C for 4 hours [6] [7]. This temperature range provides sufficient thermal energy to promote ligand exchange while preventing decomposition of the 1,5-cyclooctadiene ligand. The incorporation of polyethylene glycol-400 as a phase transfer catalyst in a 1:1 volume ratio with cyclooctadiene significantly enhances reaction efficiency by facilitating interfacial mass transfer between the aqueous and organic phases [6].

Mechanistic Analysis

The mechanistic pathway for this transformation proceeds through a series of well-defined intermediate species. Initial dissolution of potassium tetrachloroplatinate generates the square planar [PtCl₄]²⁻ anion in the aqueous phase [8]. The first ligand substitution event involves coordination of one olefinic bond of 1,5-cyclooctadiene, displacing a chloride ligand to form the monodentate intermediate [PtCl₃(COD)]⁻ [9]. This step is facilitated by the strong π-donor properties of the cyclooctadiene ligand and the relatively labile nature of the chloride ligands in the platinum(II) coordination sphere [10].

The subsequent chelation step represents the thermodynamically favorable formation of the final product. The second olefinic bond of the already coordinated cyclooctadiene displaces another chloride ligand, resulting in the bidentate coordination mode that characterizes the final product [10] [11]. This chelation process benefits from the significant entropic advantage associated with the formation of a five-membered metallacycle, which provides exceptional thermodynamic stability to the final complex [12].

Solvent-Mediated Optimization Strategies

The choice of solvent system exerts profound influence on both reaction kinetics and product selectivity in the synthesis of dichloro(1,5-cyclooctadiene)platinum(II). Extensive investigations have revealed that mixed aqueous-organic solvent systems provide optimal conditions for this transformation [6] [13].

Aqueous-Organic Solvent Systems

The utilization of n-propanol as the primary organic component offers several distinct advantages over alternative alcoholic solvents [6]. Primary alcohols demonstrate superior coordination properties with platinum centers while maintaining sufficient volatility for efficient product isolation [14]. The specific volume ratio of n-propanol to water (1:0.1) represents a carefully optimized balance that ensures adequate solubility of the potassium tetrachloroplatinate precursor while providing a homogeneous reaction environment for ligand coordination [6].

Water content plays a dual role in this system, serving both as a solvent for the inorganic platinum precursor and as a stabilizing medium that prevents premature precipitation of intermediate species [6] [13]. Excessive water content, however, can lead to competitive coordination and formation of platinum aqua complexes, which represent thermodynamically stable but synthetically unproductive side products [8].

Alternative Solvent Approaches

Dichloromethane-based systems have been employed in specialized synthetic applications, particularly when anhydrous conditions are required [4] [15]. These aprotic solvent systems offer advantages in terms of product purity but generally require longer reaction times and may result in lower overall yields due to reduced solubility of the platinum precursor [13]. Ethylene glycol has emerged as an alternative polar protic solvent that can facilitate high-temperature reactions while maintaining excellent solvating properties for both organic and inorganic components [16] [17].

Phase Transfer Catalysis

The incorporation of phase transfer catalysts represents a significant advancement in optimizing the efficiency of this synthetic transformation [6]. Polyethylene glycol-400 functions as an effective phase transfer agent by coordinating to the platinum center through its ether oxygen atoms while simultaneously solubilizing the organic cyclooctadiene ligand [6]. This dual functionality facilitates rapid mass transfer across the aqueous-organic interface and significantly reduces reaction times while improving yields [6].

Alternative Routes Using Transition Metal Precursors

While potassium tetrachloroplatinate remains the predominant starting material for industrial synthesis, alternative platinum precursors have been investigated to address specific synthetic challenges or to access modified reaction pathways [16] [17].

Platinum(IV) Precursor Systems

Platinum(IV) nitrate has emerged as a viable alternative precursor that offers distinct advantages in certain synthetic contexts [16] [17]. The use of platinum(IV) nitrate enables synthesis under non-aqueous conditions using isopropanol or ethylene glycol as solvents, which can result in significantly smaller particle sizes and enhanced product purity [16] [17]. These conditions favor the formation of highly dispersed platinum species that exhibit improved catalytic properties in subsequent applications [16].

The reduction of platinum(IV) to platinum(II) during the coordination process provides an additional driving force for the reaction and can result in more controlled product formation [16] [17]. Temperature control becomes particularly critical in these systems, with optimal conditions typically maintained between 25°C and 180°C depending on the specific solvent system employed [16] [17].

Organometallic Precursor Approaches

Specialized applications have employed pre-formed platinum organometallic complexes as starting materials, particularly when precise control over coordination geometry is required [18] [19]. Platinum(II) dialkyldithiocarbamate precursors have been utilized in chemical vapor deposition applications where controlled decomposition pathways are essential [18]. These precursors offer advantages in terms of volatility and thermal stability but are generally more expensive and require specialized handling procedures [18].

Solid-State Synthesis Methods

Recent advances in materials science have enabled the development of solid-state synthesis approaches that bypass the use of organic solvents entirely [20]. Metal-organic framework precursors have been employed to generate platinum complexes through controlled thermal decomposition processes [20]. While these methods offer environmental advantages and can produce highly pure products, they are generally limited to specialized research applications due to scalability constraints [20].

Critical Analysis of Yield Optimization and Purity Challenges

The synthesis of dichloro(1,5-cyclooctadiene)platinum(II) presents several significant challenges related to yield optimization and product purity that require careful consideration and systematic optimization approaches [6] [21].

Yield-Limiting Factors

The most significant factor limiting reaction yields involves the competing coordination equilibria between cyclooctadiene and chloride ligands in the platinum coordination sphere [21] [22]. Insufficient excess of cyclooctadiene can result in incomplete displacement of chloride ligands, leading to the formation of mixed chloride-cyclooctadiene complexes that are difficult to separate from the desired product [21]. Conversely, excessive cyclooctadiene concentrations, while driving the reaction toward completion, create significant challenges for product isolation and purification [6].

Temperature optimization represents another critical factor, as elevated temperatures accelerate reaction kinetics but can simultaneously promote decomposition of the thermally sensitive cyclooctadiene ligand [23] [24]. The optimal temperature range of 50-55°C represents a carefully balanced compromise that maximizes reaction rate while minimizing decomposition pathways [6] [24].

Concentration effects play a crucial role in determining both reaction rate and selectivity [25] [26]. Higher concentrations of potassium tetrachloroplatinate can lead to increased reaction rates but may also promote the formation of polynuclear platinum species that are difficult to convert to the desired mononuclear product [25]. The optimal concentration of approximately 50 grams per liter represents a balance between reaction efficiency and product selectivity [6].

Purity Challenges and Purification Strategies

Product purity represents a persistent challenge in the synthesis of dichloro(1,5-cyclooctadiene)platinum(II), particularly when high-purity material is required for catalytic or pharmaceutical applications [5] [27]. The most common impurities include residual potassium chloride, unreacted cyclooctadiene, and trace amounts of platinum metal formed through decomposition pathways [5].

Crystallization-based purification methods have proven most effective for achieving high product purity [5] [28]. Recrystallization from dichloromethane provides excellent purification efficiency while maintaining high recovery yields [4] [5]. However, care must be taken to avoid elevated temperatures during recrystallization, as thermal decomposition can lead to the formation of platinum black and reduction in overall yield [27] [28].

Washing protocols using alternating treatments with dehydrated ethanol and deionized water effectively remove ionic impurities while preserving the integrity of the platinum complex [6]. The use of vacuum filtration rather than gravity filtration significantly improves separation efficiency and reduces product losses during purification [6].

Quality Control and Analytical Considerations

Elemental analysis remains the gold standard for assessing product purity, with high-quality material typically exhibiting carbon content between 24.15-27.15%, hydrogen content of 3.1-3.3%, and platinum content exceeding 52% [6] [4] [5]. Deviations from these ranges typically indicate the presence of impurities or incomplete coordination of the cyclooctadiene ligand [5].

Thermal analysis provides valuable insights into product stability and purity, with pure dichloro(1,5-cyclooctadiene)platinum(II) exhibiting thermal stability up to 220-285°C before decomposition [5] [24]. The observation of lower decomposition temperatures often indicates the presence of impurities or structural defects that compromise thermal stability [24].

Nuclear magnetic resonance spectroscopy serves as a powerful tool for assessing coordination geometry and detecting trace impurities [10] [11]. The characteristic chemical shifts and coupling patterns of the coordinated cyclooctadiene ligand provide definitive confirmation of successful complex formation and can reveal the presence of coordination isomers or decomposition products [10] [11].

The development of reliable analytical methods for quality control remains an active area of research, with particular emphasis on developing rapid screening techniques that can be implemented in industrial production environments [25] [29]. High-performance liquid chromatography methods have shown promise for detecting trace impurities and assessing isomeric purity [29].

Method Reactant Ratio (K2PtCl4:COD) Solvent System Temperature (°C) Reaction Time (h) Phase Transfer Catalyst Yield (%) Product Purity ScaleDirect K2PtCl4 + COD (Patent CN104926884A) 1:6.4 n-propanol:water (1:0.1) 50 4 PEG-400 (1:1 ratio with COD) 91.0 C: 25.82%, H: 3.266%, Pt: 52.64% 50g K2PtCl4

Direct K2PtCl4 + COD (Patent CN104926884A) 1:6.4 n-propanol:water (1:0.1) 55 4 PEG-400 (1:1 ratio with COD) 90.5 C: 25.15%, H: 3.123%, Pt: 52.13% 300g K2PtCl4

Direct K2PtCl4 + COD (Patent CN104926884A) 1:6.4 n-propanol:water (1:0.1) 55 4 PEG-400 (1:1 ratio with COD) 90.5 C: 25.56%, H: 3.145%, Pt: 52.76% 500g K2PtCl4

General Literature Method 1:1-2 Ethanol/Water Room temp - 80 2-24 None reported Not specified Variable Laboratory

Optimized Solvent Method 1:4-6 Dichloromethane Reflux 6-12 None Moderate High Laboratory

High Yield Method 1:5-8 Mixed alcohol systems -40 2-6 Various 70-95 Variable Variable

Step Process Intermediate Key Factors- Initial Coordination K2PtCl4 dissolution and solvation [PtCl4]2- in solution Solvent polarity, temperature

- Ligand Exchange Displacement of Cl- by COD [PtCl3(COD)]- (monodentate) COD concentration, trans effect

- Chelation Bidentate coordination of COD [PtCl2(COD)] (bidentate) Chelate effect, steric factors

- Product Formation Precipitation and isolation Final product Solubility, crystallization

- Ligand Exchange Displacement of Cl- by COD [PtCl3(COD)]- (monodentate) COD concentration, trans effect

Parameter Optimal Range Effect on Yield Challenges Temperature 50-55°C Higher temps increase rate but may decompose COD Decomposition at high temperatures Solvent Ratio n-propanol:water (1:0.1-0.2) Proper ratio enhances solubility and selectivity Phase separation issuesReactant Stoichiometry K2PtCl4:COD (1:6-8) Excess COD drives completion but wastes reagent COD recovery and recyclingPhase Transfer Catalyst PEG-400 (1:1 with COD) Facilitates phase transfer and mixing Purification complexity Reaction Time 4-6 hours Longer times improve conversion Side reactions over time Concentration 50 g/L K2PtCl4 Optimal concentration balances rate and selectivity Mass transfer limitations

Dichloro(1,5-cyclooctadiene)platinum(II) (PtCl₂(C₈H₁₂)) is a crystalline solid that softens near 280 °C and undergoes endothermic melting–decomposition at 285 °C, liberating the coordinated diene and initiating chloride loss [1] [2]. Thermogravimetric–differential thermal analyses conducted in flowing air show two mass-loss steps (Figure 1).

| Temperature / °C | Mass loss /% | Process assignment | Activation energy Ea / kJ mol⁻¹ |

|---|---|---|---|

| 240 – 305 | 8 – 10 | COD dissociation and onset of Pt–Cl bond cleavage | 72 ± 4 [3] |

| 305 – 360 | 46 – 49 | Exothermic combustion of residual organic fragments; formation of metallic platinum | 110 ± 7 [3] |

Isoconversional Kissinger analysis gives a global rate constant k = 3.1 × 10⁻⁵ s⁻¹ at 300 °C under air with first-order kinetics (R² > 0.99) [3]. Under nitrogen the first step shifts to 260 °C and Ea increases by ≈ 10 kJ mol⁻¹, confirming oxidative assistance in ligand removal.

Solubility Characteristics in Polar and Non-polar Media

Equilibrium solubilities (25 °C, 1 atm) were measured turbidimetrically after 24 h equilibration.

| Solvent (dielectric constant, ε) | Solubility / g L⁻¹ | Observations |

|---|---|---|

| Dichloromethane (8.9) | 52 ± 3 | Clear yellow solution; no hydrolysis detected after 48 h [2] |

| Tetrahydrofuran (7.6) | 34 ± 2 | Slow darkening after 12 h from diene exchange |

| Acetonitrile (36) | 6 ± 1 | Partial ligand displacement; ^1H NMR shows COD broadening [4] |

| Dimethylformamide (37) | 1 ± 0.2 | Rapid color change; formation of Pt(II)-DMF adducts |

| Toluene (2.4) | 2 ± 0.3 | Stable; suitable for long-term storage |

| n-Hexane (1.9) | < 0.1 | Insoluble; powder remains crystalline |

The pronounced preference for moderately polar chlorinated hydrocarbons reflects a balance between dispersive interactions with the diene ring and modest coordination ability that avoids rapid ligand exchange.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant